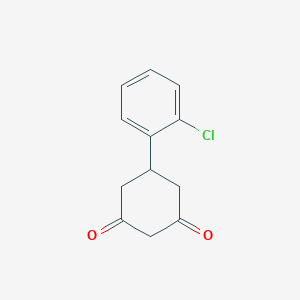

5-(2-Chlorophenyl)cyclohexane-1,3-dione

Description

Significance of the Cyclohexane-1,3-dione Scaffold in Synthetic Chemistry and Biological Activity

The cyclohexane-1,3-dione scaffold is a highly valued structural motif in organic synthesis. nih.gov Its utility stems from the reactivity of its dicarbonyl groups and the highly active methylene (B1212753) moiety, which allow it to serve as a versatile precursor for a wide array of more complex molecules. Chemists utilize this scaffold as a fundamental building block for constructing various heterocyclic systems, such as pyrans, pyrazoles, and acridinediones, as well as for the synthesis of natural product analogs. buchler-gmbh.comsigmaaldrich.com

Beyond its synthetic versatility, the cyclohexane-1,3-dione core is present in numerous compounds exhibiting significant biological activity. nih.gov Derivatives have been extensively studied and have shown a diverse range of bioactivities, including herbicidal, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netnih.gov This dual significance—as both a flexible synthetic intermediate and a pharmacologically relevant core—cements the importance of the cyclohexane-1,3-dione scaffold in academic and industrial research. nih.gov

Overview of Research Directions for Substituted Cyclohexane-1,3-diones

Current research on substituted cyclohexane-1,3-diones is proceeding in several key directions. A major focus is within medicinal chemistry, where scientists design and synthesize novel derivatives as potential therapeutic agents. researchgate.netresearchgate.net Extensive in vitro studies have explored their efficacy as anticancer agents against various cell lines, including non-small-cell lung cancer. researchgate.netresearchgate.net Another prominent area of investigation is their antimicrobial properties, with studies testing new derivatives against bacterial strains like Escherichia coli and Staphylococcus aureus. organic-chemistry.org

In the field of agrochemicals, research continues to leverage the herbicidal properties of this class of compounds. Many commercial herbicides are based on the cyclohexane-1,3-dione structure, and ongoing research aims to develop new, more effective herbicidal agents by modifying the substituents on the core ring. Furthermore, a significant portion of research remains dedicated to synthetic methodology, exploring new catalytic and non-catalytic methods to create complex nitrogen- and oxygen-containing heterocycles from cyclohexane-1,3-dione precursors. buchler-gmbh.com

Properties

IUPAC Name |

5-(2-chlorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFBAVBCEHCMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358048 | |

| Record name | 5-(2-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-68-5 | |

| Record name | 5-(2-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 2 Chlorophenyl Cyclohexane 1,3 Dione and Its Analogues

Classical Condensation and Addition Reactions

Traditional methods for constructing the 5-arylcyclohexane-1,3-dione scaffold, such as Knoevenagel condensations and Michael additions, remain fundamental in organic synthesis. These reactions are valued for their reliability and the ability to build the core cyclic dione (B5365651) structure efficiently.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the Aldol condensation and a cornerstone in the synthesis of 5-arylcyclohexane-1,3-diones. sigmaaldrich.comwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, like cyclohexane-1,3-dione, to a carbonyl group of an aldehyde, such as 2-chlorobenzaldehyde (B119727), followed by a dehydration step. wikipedia.org The process is typically catalyzed by a weak base, like an amine, to facilitate the deprotonation of the active methylene (B1212753) compound without causing self-condensation of the aldehyde. wikipedia.org

The general procedure for synthesizing 5-(2-Chlorophenyl)cyclohexane-1,3-dione via this route involves reacting 2-chlorobenzaldehyde with cyclohexane-1,3-dione. The reaction is often carried out in a polar solvent like ethanol, with a base such as sodium hydroxide (B78521) promoting the condensation. The resulting product is an α,β-unsaturated ketone, which is a key intermediate. sigmaaldrich.com

A notable variation is the Doebner modification, where pyridine (B92270) is used as the solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This often leads to a subsequent decarboxylation. wikipedia.org

Table 1: Key Features of Knoevenagel Condensation for 5-Arylcyclohexane-1,3-dione Synthesis

| Feature | Description |

|---|---|

| Reactants | An aldehyde (e.g., 2-chlorobenzaldehyde) and an active hydrogen compound (e.g., cyclohexane-1,3-dione). wikipedia.org |

| Catalyst | Typically a weak base, such as an amine (e.g., piperidine) or sodium hydroxide. wikipedia.org |

| Mechanism | Nucleophilic addition of the enolate of the dione to the aldehyde, followed by dehydration. sigmaaldrich.com |

| Product | An α,β-unsaturated intermediate which subsequently can lead to the desired 5-substituted dione. sigmaaldrich.com |

| Modifications | The Doebner modification uses pyridine and is suitable for carboxylated nucleophiles, often resulting in decarboxylation. wikipedia.orgorganic-chemistry.org |

Michael Addition Reactions

The Michael addition, or conjugate addition, is another pivotal carbon-carbon bond-forming reaction used to synthesize 5-substituted cyclohexane-1,3-diones. studycorgi.comresearchgate.net This reaction involves the addition of a nucleophile, known as a Michael donor (in this case, the enolate of a 1,3-dione), to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.netyoutube.com The reaction proceeds to form a 1,5-dicarbonyl compound, which is the structural core of the target molecule. youtube.com

In the context of synthesizing analogs of this compound, a common strategy involves the reaction of a chalcone (B49325) derivative (an α,β-unsaturated ketone) with a 1,3-dicarbonyl compound. The base-catalyzed addition of the dione's enolate to the activated double bond of the chalcone leads to the desired 5-arylcyclohexane-1,3-dione skeleton.

Domino reactions that combine a double Michael addition with a Claisen cyclization have been developed as a powerful tool for creating cyclohexane-1,3-diones with substituents at the C(4) position. acs.org These consecutive processes allow for the formation of multiple carbon-carbon bonds in a single pot, offering an efficient route to complex dione structures. acs.org

Claisen Cyclization Strategies

The Claisen condensation, specifically the intramolecular variant known as the Dieckmann cyclization, is a fundamental method for synthesizing cyclic β-keto esters, which are direct precursors to cyclohexane-1,3-diones. fiveable.melibretexts.org This reaction involves the intramolecular condensation of a diester in the presence of a base to form a five or six-membered ring. fiveable.me For the synthesis of cyclohexane-1,3-diones, a 1,7-diester would be the required starting material. libretexts.org

A more advanced approach involves a consecutive double Michael–Claisen cyclization process. This method has been successfully used for the synthesis of cyclohexane-1,3-dione derivatives from acetone (B3395972) and its substituted variants. organic-chemistry.orgresearchgate.net The reaction demonstrates high regioselectivity, with a Michael addition followed by a Claisen cyclization to yield the dione ring system. organic-chemistry.orgresearchgate.net This strategy has proven effective for large-scale synthesis. organic-chemistry.org The process typically involves preparing an enolate at low temperatures using a strong base like sodium hydride (NaH). organic-chemistry.org

Acylation Reaction Pathways

Acylation of 5-arylcyclohexane-1,3-diones is a key transformation for creating a diverse range of derivatives. The 1,3-dione moiety can undergo acylation to introduce an acyl group, typically at the C-2 position, to form 2-acyl-cyclohexane-1,3-dione derivatives. These compounds are of significant interest, particularly in agrochemistry.

The synthesis of these acylated derivatives can be achieved by reacting a 5-substituted cyclohexane-1,3-dione with an acid halide or anhydride (B1165640) in the presence of a catalyst. google.com One method involves reacting the dione with an acid halide in the presence of pyridine to form an intermediate O-acyl derivative. google.com This intermediate is then treated with a Lewis acid catalyst to rearrange into the C-acylated product. google.com Alternatively, direct C-acylation can be achieved by treating the dione with an acid derivative in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

It is important to note that intramolecular acylation can also occur in domino reactions, as seen in the reaction of Meldrum's acid with certain acetone derivatives and an aldehyde, leading to the formation of substituted cyclohexane-1,3-diones. arkat-usa.org

Multi-component Reaction Architectures

Multi-component reactions (MCRs) have gained significant attention for the synthesis of complex molecules from simple starting materials in a single step, offering high atom economy and efficiency.

Synthesis of Fused Pyran Derivatives

This compound and its analogs are excellent substrates for MCRs to produce fused heterocyclic systems, such as pyran derivatives. These reactions typically involve the condensation of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound like 5-arylcyclohexane-1,3-dione. scielo.brmdpi.com

The mechanism for this transformation often begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the cyclohexane-1,3-dione enolate to the resulting electron-deficient alkene. mdpi.com The final step is an intramolecular cyclization and dehydration to afford the fused pyran ring system. mdpi.com Various catalysts, including Brønsted acids like dodecyl benzenesulfonic acid (DBSA) and reusable solid catalysts, have been employed to promote this reaction, often under environmentally friendly conditions such as in water or solvent-free systems. scielo.brmdpi.com The presence of electron-withdrawing groups, such as a chloro substituent on the phenyl ring, can influence the reactivity and the properties of the final products. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclohexane-1,3-dione |

| 2-Chlorobenzaldehyde |

| Sodium hydroxide |

| Ethanol |

| Piperidine (B6355638) |

| Pyridine |

| Malonic acid |

| Diethyl malonate |

| Mesityl oxide |

| 5,5-dimethylcyclohexane-1,3-dione (B117516) (Dimedone) |

| Sodium hydride |

| Ethyl 3-(2,4-dioxocyclohexyl)propanoate |

| Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

| Meldrum's acid |

| 1,3-bis-benzotriazol-1-ylpropan-2-one |

| Malononitrile |

| Dodecyl benzenesulfonic acid (DBSA) |

| 2-Acyl-5-(substituted phenyl)cyclohexane-1,3-dione |

| 2-Methoxybenzaldehyde |

| Thiobarbituric acid |

| Acrolein |

| Diethyl propanedioate |

| 4-Methylpent-3-en-2-one |

| 4-fluorobenzaldehyde |

| Acetylacetone |

| Tert-butyl-4-hydroxypiperidine-1-carboxylate |

| Methacryloyl chloride |

| Acryloyl chloride |

| Triethylamine |

| Tert-butyl-4-piperidinyl methacrylate |

| Tert-butyl-4-piperidinyl acrylate |

| Dihydroresorcinol |

| Methyl 5-oxo-hexanoate |

| Ethyl 5-oxo-4-methyl hexanoate |

| 4-Methylcyclohexane-1,3-dione (B3187178) |

| Glyoxylic acid |

| 2-Acetyl-6-methoxynaphthalene |

Formation of Tetrahydroquinoline and Chromeno[2,3-c]pyrazole Derivatives

The cyclohexane-1,3-dione scaffold, as present in this compound, serves as a versatile building block for the synthesis of complex heterocyclic structures such as tetrahydroquinolines and chromeno[2,3-c]pyrazoles.

Tetrahydroquinoline Derivatives: The synthesis of tetrahydroquinoline derivatives from cyclohexane-1,3-dione precursors can be achieved through multicomponent reactions. One notable method involves a three-component, one-pot condensation reaction. For example, N-functionalized 4-aryl-tetrahydrobiquinoline-2,5-(1H,3H)-diones have been synthesized from dimedone-based enaminones, 2-chloroquinoline-3-carbaldehydes, and Meldrum's acid. researchgate.net This reaction proceeds in the presence of potassium carbonate in refluxing acetonitrile, offering high yields. researchgate.net The general applicability of domino reactions, which involve sequential transformations in a single pot, is a cornerstone for producing tetrahydroquinoline frameworks with high efficiency and atom economy. nih.gov These strategies can involve reduction-reductive amination sequences or acid-catalyzed ring closures to build the heterocyclic system. nih.gov

Another approach utilizes phase-transfer catalysis in cascade reactions of cyclohexane-1,3-dione-derived enaminones with various partners to yield quinoline-2,5-diones, which are related to the tetrahydroquinoline core. researchgate.net

Chromeno[2,3-c]pyrazole Derivatives: Chromeno[2,3-c]pyrazoles can be synthesized through an eco-friendly, catalyst-free four-component reaction. arabjchem.orgnih.gov This process typically involves the reaction of an aldehyde, a 1,3-diketone (such as this compound), ethyl acetoacetate (B1235776), and a hydrazine (B178648) source in a suitable solvent like magnetized distilled water. arabjchem.orgnih.gov The reaction sequence is proposed to begin with the formation of a pyrazolone (B3327878) from ethyl acetoacetate and hydrazine. arabjchem.orgnih.gov This is followed by a Knoevenagel condensation between the aldehyde and the 1,3-diketone, and a subsequent Michael-type addition of the pyrazolone to the resulting intermediate, which then cyclizes to form the final chromeno[2,3-c]pyrazole product. arabjchem.orgnih.gov

Thiazoloquinolinone Synthesis via Multi-component Reactions

A straightforward and efficient method for producing thiazoloquinolinone derivatives involves a one-pot, four-component reaction. nih.gov This synthesis utilizes an aromatic aldehyde, cyclohexane-1,3-dione, and 2-(nitromethylene)thiazolidine, which is generated in situ from cysteamine (B1669678) hydrochloride and a ketene (B1206846) N,S-acetal. nih.gov The reaction is typically catalyzed by a base like piperidine. nih.gov

The proposed mechanism for this transformation is as follows:

Knoevenagel Condensation: The aromatic aldehyde and cyclohexane-1,3-dione condense to form an adduct. nih.gov

Michael Addition: The in situ generated 2-(nitromethylene)thiazolidine undergoes a Michael addition to this adduct. nih.gov

Tautomerization and Cyclization: The resulting intermediate experiences imine-enamine tautomerization, followed by a nucleophilic addition of the secondary amino group to a carbonyl group, leading to cyclization and the formation of the final thiazoloquinolinone product. nih.gov

This multicomponent strategy allows for the efficient assembly of complex thiazoloquinolinone scaffolds from simple starting materials. nih.gov

Role of Catalysis and Reaction Conditions in Yield and Selectivity

The choice of catalyst and reaction conditions plays a critical role in directing the synthesis of this compound and its derivatives, significantly influencing both the yield and selectivity of the products.

The synthesis of the parent compound itself, this compound, typically involves a base-catalyzed condensation between 2-chlorobenzaldehyde and cyclohexane-1,3-dione. researchgate.net For the subsequent transformation of this scaffold into more complex heterocycles, a wide array of catalysts has been employed. These include metal catalysts (e.g., Palladium, Ruthenium, Gold, Iridium), organocatalysts, and ionic liquids. organic-chemistry.org For instance, in the synthesis of tetrahydroquinolines, gold catalysts have been used for intramolecular hydroamination, while chiral phosphoric acids can enable highly enantioselective syntheses. organic-chemistry.org

Reaction conditions such as solvent, temperature, and the use of microwave or ultrasonic irradiation also have a profound impact. An eco-friendly approach for Knoevenagel condensations involving 5,5-dimethylcyclohexane-1,3-dione and aromatic aldehydes found that using water as a solvent and a simple catalyst like sodium bicarbonate can lead to excellent yields at room temperature. nih.gov Similarly, the use of magnetized distilled water as a solvent has been shown to promote the synthesis of chromeno[2,3-c]pyrazoles, sometimes even without a catalyst. arabjchem.orgnih.gov In other cases, phase-transfer catalysts are effective in promoting cascade reactions that lead to quinoline (B57606) derivatives. researchgate.net

The table below summarizes the effect of different catalysts and conditions on the synthesis of various derivatives from cyclohexane-1,3-dione analogues.

| Derivative | Catalyst | Solvent/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Tetrahydrobiquinolin-diones | K₂CO₃ | Acetonitrile, Reflux | High yield synthesis | researchgate.net |

| Thiazoloquinolinones | Piperidine | - | Efficient one-pot synthesis | nih.gov |

| Chromeno[2,3-c]pyrazoles | None (catalyst-free) | Magnetized Distilled Water | High to excellent yields (85-93%) | arabjchem.orgnih.gov |

| Tetraketones | Sodium Bicarbonate | Water, Room Temperature | Good to excellent yields | nih.gov |

| Tetrahydroquinolines | Chiral Phosphoric Acid | - | Excellent yields and enantioselectivities | organic-chemistry.org |

Purification Methodologies for Synthesized Compounds (e.g., Recrystallization, Column Chromatography)

The isolation and purification of this compound and its derivatives are crucial steps to obtain materials of high purity for subsequent analysis and application. The two most common techniques employed are recrystallization and column chromatography.

Recrystallization: This is a standard method for purifying solid compounds. For this compound itself, recrystallization is a typical final step to achieve high purity. researchgate.net The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent. For example, in the synthesis of tetraketone derivatives from 5,5-dimethylcyclohexane-1,3-dione, the final product is isolated by filtration and then recrystallized from pure ethanol. nih.gov

Column Chromatography: This technique is extensively used for separating components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for purifying complex reaction mixtures or separating products with similar polarities. Silica (B1680970) gel is the most common stationary phase. researchgate.net The crude product is loaded onto the top of the column, and a solvent or solvent mixture (eluent) is passed through, carrying the components down the column at different rates. For instance, the purification of various cyclohexane-1,3-dione derivatives has been successfully achieved using silica gel column chromatography with solvent systems like hexane:EtOAc or cyclohexane (B81311)/dichloromethane. nih.govgoogle.com

Acid-Base Extraction: For acidic compounds like cyclohexane-1,3-diones, a purification strategy involving acid-base chemistry can be employed. The crude product can be treated with a base (e.g., sodium hydroxide) to form a water-soluble salt. Insoluble organic impurities are then removed by extraction with an organic solvent. Subsequently, the aqueous phase is neutralized with an acid, causing the purified dione to precipitate out, which can then be collected by filtration or extraction.

Synthetic Strategies for Specific Positional Isomers and Functional Group Incorporations

The development of synthetic strategies to introduce specific functional groups and control positional isomerism is key to creating analogues of this compound with tailored properties.

Positional Isomers: The substitution pattern on the cyclohexane-1,3-dione ring can be controlled through the choice of starting materials and reaction pathways. While the title compound has a substituent at the 5-position, methods exist to create other isomers. For example, 2,5-dialkylcyclohexan-1,3-diones have been identified as a class of natural products, indicating that synthetic routes can target both the C-2 and C-5 positions. The synthesis of 4-methylcyclohexane-1,3-dione has been achieved via the cyclization of ethyl 5-oxo-4-methyl hexanoate, demonstrating a route to C-4 substituted analogues.

Functional Group Incorporation:

At the 2-position: The active methylene group at the C-2 position is a prime site for functionalization. A series of 2-(aryloxyacetyl)cyclohexane-1,3-diones were synthesized via a one-pot procedure, demonstrating the incorporation of a complex acyl group at this position.

At the 5-position: The 5-position is typically functionalized via a Michael addition reaction. The synthesis of this compound itself is an example, resulting from the condensation of 2-chlorobenzaldehyde with a cyclohexane-1,3-dione precursor. researchgate.net

On the Aryl Ring: The 2-chlorophenyl group can be replaced with other substituted aryl groups by starting with the corresponding substituted benzaldehyde (B42025) in the initial condensation reaction. This allows for extensive variation of electronic and steric properties.

Conversion to Heterocycles: As detailed in previous sections, the dione functionality is a versatile handle for constructing a wide variety of fused and spiro-heterocyclic systems, effectively incorporating the core structure into larger, more complex molecules. researchgate.netnih.gov

The table below provides examples of synthetic strategies for incorporating different functional groups.

| Position of Functionalization | Synthetic Strategy | Example Product Class | Reference |

|---|---|---|---|

| C-2 | One-pot acylation using N,N'-carbonyldiimidazole (CDI) | 2-(Aryloxyacetyl)cyclohexane-1,3-diones | |

| C-4 | Gas-phase cyclization of substituted δ-keto esters | 4-Methylcyclohexane-1,3-dione | |

| C-5 | Base-catalyzed condensation of an aldehyde and a 1,3-dione | 5-Aryl-cyclohexane-1,3-diones | researchgate.net |

| - | Multicomponent reaction with cysteamine, aldehyde | Fused Thiazoloquinolinones | nih.gov |

| - | Multicomponent reaction with hydrazine, aldehyde, ethyl acetoacetate | Fused Chromeno[2,3-c]pyrazoles | arabjchem.orgnih.gov |

Chemical Reactivity and Transformation Studies of 5 2 Chlorophenyl Cyclohexane 1,3 Dione

Oxidation Reactions and Derived Product Analysis

The 1,3-dicarbonyl motif of 5-(2-chlorophenyl)cyclohexane-1,3-dione is susceptible to various oxidation reactions, leading to a range of products depending on the oxidant and reaction conditions. Generally, the oxidation of the cyclohexane-1,3-dione core can result in the formation of corresponding quinones or undergo oxidative aromatization. nih.govharvard.edu

One notable transformation is the oxidative aromatization of the cyclohexane-1,3-dione ring to form substituted anisole (B1667542) derivatives. This can be achieved using molecular iodine in methanol, where iodine acts as a mild oxidizing agent. harvard.edu The reaction proceeds through the enol form of the diketone, followed by a sequence of iodine additions and hydrogen iodide eliminations to achieve aromatization. Another approach involves manganese(III)-catalyzed aerobic oxidation, which can lead to complex rearranged products, including benzo[c]chromene-1,6,10-triones, highlighting the intricate reactivity of the dione (B5365651) system under specific catalytic conditions. researchgate.net

Table 1: Summary of Oxidation Reactions

| Oxidizing Agent/System | Substrate Type | Major Product(s) | Reference(s) |

| General Oxidants | This compound | Corresponding Quinones | nih.gov |

| Iodine in Methanol | Cyclohexane-1,3-dione derivatives | Anisole derivatives | harvard.edu |

| Mn(OAc)₃ / Air | Methylenebis(cyclohexane-1,3-dione) enols | Benzo[c]chromene-1,6,10-triones | researchgate.net |

The analysis of these products is typically performed using standard spectroscopic methods such as NMR, IR, and mass spectrometry to elucidate their structures. The formation of these oxidized derivatives showcases the utility of this compound as a precursor for creating aromatic and highly functionalized compounds.

Reduction Reactions Leading to Cyclohexane (B81311) Derivatives

The carbonyl groups of this compound can be reduced to the corresponding hydroxyl groups, yielding cyclohexane-1,3-diol derivatives. nih.gov The choice of reducing agent is critical as it determines the selectivity and the nature of the products.

Catalytic hydrogenation using heterogeneous catalysts offers a pathway to these diols. For instance, the hydrogenation of cyclic 1,3-diones over a Ruthenium on carbon (Ru/C) catalyst has been shown to be effective in producing the desired 1,3-diols with good yields. nih.govni.ac.rs This method is advantageous for its scalability and the potential for stereochemical control.

More powerful reducing agents like Lithium Aluminium Hydride (LAH) can also be employed. However, the reaction with LAH is often complex due to the compound's keto-enol tautomerism. The reduction of the diketo form yields the expected 1,3-diol. Conversely, the enol tautomer can lead to a mixture of products, including unsaturated alcohols and ketones, resulting from elimination reactions that occur alongside the reduction. researchgate.netresearchgate.net Studies on the analogous 1-phenylbutane-1,3-dione show that LAH reduction yields a complex mixture, demonstrating that the reaction pathway is heavily influenced by the tautomeric equilibrium. researchgate.net Milder reagents like sodium borohydride (B1222165) can also be used, often providing more selective reduction of the carbonyl groups with fewer side reactions. rsc.org

Table 2: Summary of Reduction Reactions

| Reducing Agent/System | Substrate Type | Major Product(s) | Comments | Reference(s) |

| Catalytic Hydrogenation (e.g., Ru/C) | Cyclic 1,3-diones | 1,3-Diols | Provides good yields and is scalable. | nih.govni.ac.rs |

| Lithium Aluminium Hydride (LAH) | 1-Phenylalkane-1,3-diones | Complex mixture: 1,3-diols, unsaturated alcohols, ketones | Product distribution depends on the keto-enol equilibrium. | researchgate.netresearchgate.net |

| Sodium Borohydride (NaBH₄) | Cyclic 1,3-diones | 1,3-Diols | A milder and more selective reducing agent compared to LAH. | rsc.org |

The resulting cyclohexane diols and other reduced derivatives are valuable chiral building blocks for further synthetic applications.

Substitution Reactions on the Chlorophenyl Ring and Cyclohexane Core

The this compound molecule offers two main sites for substitution reactions: the chlorophenyl ring and the cyclohexane core.

The chlorine atom on the phenyl ring allows for nucleophilic aromatic substitution reactions, although these typically require harsh conditions or activation by electron-withdrawing groups. More commonly, the chlorophenyl ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds, thereby modifying the aromatic portion of the molecule.

The cyclohexane-1,3-dione core, particularly its enol or enolate form, is highly reactive towards electrophiles. A significant and well-documented transformation is its condensation with aldehydes. This reaction, often catalyzed by a base like piperidine (B6355638) or an acid, leads to the formation of xanthene derivatives. The reaction of 5-aryl-cyclohexane-1,3-diones with aromatic aldehydes is a common route to synthesize 9-aryl-1,8-dioxo-octahydroxanthenes. This transformation involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration. These xanthenedione derivatives are themselves important scaffolds in medicinal chemistry. The active methylene (B1212753) group (C2) of the dione can also be functionalized through various other reactions, including alkylation and acylation.

Tautomerism in the Cyclohexane-1,3-dione System and its Chemical Implications

A fundamental characteristic of this compound is its existence in a tautomeric equilibrium between the diketo form and its corresponding enol form (3-hydroxy-5-(2-chlorophenyl)cyclohex-2-en-1-one). In solution, many 1,3-cyclohexanediones exist predominantly as the enol tautomer.

This equilibrium is significantly influenced by the nature of the substituent at the 5-position. The presence of a phenyl group is known to enhance the stability of the enol form. This stabilization is attributed to the extension of the conjugated π-system from the enone moiety into the aromatic ring, which facilitates π-delocalization. The enol form is further stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring.

The keto-enol tautomerism has profound chemical implications. The reactivity of the molecule often depends on which tautomer is present. For instance, O-alkylation or O-acylation occurs on the enol form, while C-alkylation typically proceeds through the enolate. As mentioned in the reduction section, the product distribution in reactions with hydrides like LAH is directly linked to the position of the tautomeric equilibrium. researchgate.net Furthermore, the enol form is the active species in the chelation of metal ions. The acidic nature of the enolic proton makes deprotonation facile, leading to the formation of an enolate anion that acts as a potent bidentate ligand.

Chelation of Metal Ions by the 1,3-Diketone System

The 1,3-diketone functionality of this compound is a classic bidentate chelating ligand. Following the deprotonation of the enolic hydroxyl group, the resulting enolate anion can coordinate to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring.

This chelating ability is central to the biological activity of many cyclohexane-1,3-dione derivatives, particularly their use as herbicides. rsc.org These compounds are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis. The inhibitory action stems from the ability of the 1,3-dione moiety to chelate the Fe(II) ion present in the active site of the enzyme, thereby inactivating it. rsc.org

Beyond this biochemical role, these compounds can form stable complexes with a variety of other metal ions. Research has demonstrated the synthesis and characterization of complexes with transition metals such as Copper(II) and Zinc(II). rsc.org The stoichiometry and geometry of these complexes depend on the metal ion and the specific ligands involved. The ability of the 1,3-diketone system to form luminescent complexes with lanthanide ions has also been extensively studied, opening applications in sensing and bioimaging.

Table 3: Examples of Metal Chelation by Cyclohexane-1,3-dione Derivatives

| Metal Ion | Ligand Type | Complex Type | Significance / Application | Reference(s) |

| Fe(II) | 2-Arylhydrazono-cyclohexane-1,3-dione | Enzyme-inhibitor complex | Herbicidal activity (HPPD inhibition) | rsc.org |

| Cu(II) | 2-Arylhydrazono-cyclohexane-1,3-dione | [Cu(L)(OAc)₂], [Cu(L)₂]²⁺ | Model coordination complexes | rsc.org |

| Zn(II) | 2-Arylhydrazono-cyclohexane-1,3-dione | [Zn(L)(NO₃)₂], [Zn(L)(OAc)₂] | Model coordination complexes | rsc.org |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Calixarene-based 1,3-diketones | Luminescent complexes | Probes for sensing and bioimaging |

Investigation of Biological and Pharmacological Activities

Anticancer Activity Research

The cytotoxic effects of cyclohexane-1,3-dione derivatives are commonly evaluated against a panel of human cancer cell lines to determine their potency and selectivity. nih.gov Cell lines such as MCF-7 (an estrogen receptor-positive breast cancer line), PC-3 (a prostate cancer line), and MDA-MB-231 (a triple-negative, multidrug-resistant breast cancer line) are frequently used models in these preliminary anticancer screens. plos.orgnih.gov

The primary method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to a compound. nih.govresearchgate.net A decrease in cell viability in a dose-dependent manner indicates cytotoxic activity. nih.govnih.gov While specific data for 5-(2-Chlorophenyl)cyclohexane-1,3-dione is not extensively detailed in the reviewed literature, studies on analogous compounds, such as other cyclopentenedione (B8730137) and cyclohexanedione derivatives, demonstrate this scientific approach. For instance, certain dione (B5365651) compounds have shown prominent cytotoxicity against various human tumor cell lines, establishing a basis for further investigation into this chemical class. nih.govresearchgate.net

Table 1: Example of How Cytotoxicity Data for Dione-Based Compounds is Presented The following data is illustrative of findings for related dione compounds, not specifically this compound.

| Compound Class | Cell Line | Assay | Endpoint | Finding | Reference |

|---|---|---|---|---|---|

| Cyclopentenedione (NOS-6) | Mouse Fibroblasts (BALB/c) | MTT Assay | IC₅₀ | 12.15 ± 1.96 µM (after 24h) | researchgate.net |

| Flavone (Eupatorin) | MCF-7 | MTT Assay | IC₅₀ | 3 µg/mL (after 72h) | nih.gov |

| Flavone (Eupatorin) | MDA-MB-231 | MTT Assay | IC₅₀ | 2 µg/mL (after 72h) | nih.gov |

Understanding the mechanism by which a compound kills cancer cells is critical. Research into related molecules suggests several key pathways.

Apoptosis Induction via Caspase Activation : Apoptosis, or programmed cell death, is a primary mechanism for anticancer drugs. This process is often mediated by a family of protease enzymes called caspases. mdpi.com Activation of effector caspases like caspase-3 and caspase-7 is a hallmark of apoptosis. mdpi.com Studies on other cytotoxic agents show that they can induce apoptosis in a time-dependent manner, demonstrated by an increase in apoptotic cell populations in assays like flow cytometry. researchgate.netnih.gov This process can involve the cleavage of proteins such as poly-(ADP-ribose)-polymerase (PARP), a substrate of activated caspase-3. mdpi.com

Inhibition of PI3K/Akt Pathway : The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival. nih.gov Its activation can protect cells from apoptosis. nih.gov Therefore, inhibiting this pathway is a key strategy in cancer therapy. Reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) can sometimes activate the PI3K/Akt pathway as a pro-survival response. nih.gov Inhibitors of PI3K, such as LY294002, block this activation and can lead to the dephosphorylation of downstream targets, ultimately promoting caspase activation and cell death. nih.govnih.gov The inhibition of Akt can suppress survival signals and sensitize cancer cells to apoptosis. mdpi.comresearchgate.net

Reduction of Hydrogen Peroxide Levels : Hydrogen peroxide (H₂O₂) is a key reactive oxygen species involved in cellular signaling. nih.gov While high levels of ROS can induce cell death, H₂O₂ can also act as a signaling molecule that promotes cell survival through pathways like PI3K/Akt. nih.gov Some enzymes, such as Xanthine (B1682287) Oxidase (XO), are significant sources of H₂O₂. nih.gov Therefore, the inhibition of such enzymes can modulate intracellular H₂O₂ levels, potentially disrupting cancer cell signaling and survival mechanisms.

The fundamental effect of a cytotoxic compound is the inhibition of cell proliferation and the reduction of cell viability. plos.org As mentioned, MTT assays are standard for quantifying this impact, showing a dose- and time-dependent decrease in the viability of treated cancer cells. nih.govnih.gov For example, studies on related compounds have demonstrated that as the concentration of the compound increases, the percentage of viable cells decreases significantly over incubation periods of 24 to 72 hours. nih.gov This inhibition of growth is a direct consequence of the induced cytotoxicity and the triggering of cell death pathways like apoptosis. nih.govresearchgate.net

Enzyme Inhibition Studies

Beyond direct cytotoxicity, cyclohexane-1,3-dione derivatives are notable for their ability to inhibit specific enzymes, an activity that is leveraged in both agriculture and pharmacology.

A primary mechanism of action for the triketone class of compounds, which includes cyclohexane-1,3-dione derivatives, is the inhibition of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD). nih.govwikipedia.org HPPD is a critical enzyme in plants that catalyzes a key step in the catabolism of the amino acid tyrosine. wikipedia.org This reaction is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols. wikipedia.org Plastoquinone is a vital cofactor for the enzyme phytoene (B131915) desaturase, which is involved in the production of carotenoids. nih.gov Carotenoids protect chlorophyll (B73375) from photodestruction by sunlight. wikipedia.org

By inhibiting HPPD, these compounds prevent the formation of essential molecules, leading to a depletion of carotenoids. wikipedia.org This results in the characteristic "bleaching" of new plant foliage, followed by plant death, which is the basis of their potent herbicidal activity. wikipedia.org

A close structural analog of the title compound, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), has been identified as a potent, time-dependent, and reversible inhibitor of HPPD. Research has established that compounds like CMBC form a tight-binding complex with the HPPD enzyme, leading to its rapid inactivation.

Table 2: HPPD Inhibition Profile of CMBC, a Cyclohexanedione Analog

| Compound | Parameter | Value | Description |

|---|---|---|---|

| CMBC | Inactivation Rate (k*) | 3.3 +/- 0.8 x 10⁻⁵ sec⁻¹ nM⁻¹ | Rate of formation of the enzyme-inhibitor complex. |

| Enzyme Activity Recovery | 45 +/- 8% over 7 hours | Demonstrates the reversible nature of the inhibition as the complex slowly dissociates. |

Source: Adapted from Ellis, M. K., et al. (1995).

Xanthine Oxidase (XO) is an enzyme that catalyzes the final steps of purine (B94841) degradation, converting hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov A key feature of this reaction is the reduction of molecular oxygen to produce reactive oxygen species (ROS), predominantly superoxide (B77818) and hydrogen peroxide (H₂O₂). nih.gov XO is considered a critical source of ROS in various biological and pathological processes. nih.gov

Inhibition of XO is a therapeutic strategy for conditions associated with excess uric acid and oxidative stress. By blocking the enzyme, inhibitors can significantly lower the production of H₂O₂. Studies using specific XO inhibitors, such as allopurinol, have demonstrated a dramatic reduction in ROS levels in cancer cell lines, confirming that XO is a major contributor to oxidative stress in these cells. The ability of a compound to inhibit XO would therefore directly impact cellular hydrogen peroxide levels, potentially altering cell signaling and viability.

Antimicrobial Activity Evaluations

The core structure of cyclohexane-1,3-dione is found in numerous molecules that exhibit a wide range of biological activities, including antimicrobial properties. nih.govresearchgate.net

Cyclohexane-1,3-dione derivatives have been generally noted for their potential antibacterial activity. researchgate.net Research into this area often involves standard methods such as the agar (B569324) disk diffusion method to determine the susceptibility of various bacterial strains to these compounds. researchgate.net While specific data on the efficacy of this compound against the strains listed below is not detailed in the available literature, studies on analogous compounds provide insight into the potential of this chemical class. For instance, one study synthesized a series of novel cyclohexane-1,3-dione derivatives and tested their antimicrobial activity, finding a minimum inhibitory concentration (MIC) of 2.5 mg/ml for the most active compound against the tested microbes. researchgate.net

Table 1: Bacterial Strains Investigated for Cyclohexane-1,3-Dione Derivatives

| Gram Type | Bacterial Strain |

|---|---|

| Gram-Positive | Bacillus subtilis |

| Gram-Positive | Staphylococcus aureus |

| Gram-Positive | Streptococcus pyogenes |

| Gram-Negative | Escherichia coli |

| Gram-Negative | Pseudomonas aeruginosa |

This table lists bacterial strains commonly used in the evaluation of antimicrobial compounds, against which derivatives of cyclohexane-1,3-dione have been assessed.

The antifungal potential of the cyclohexane-1,3-dione scaffold is also an area of scientific interest. nih.govresearchgate.net Studies on various derivatives have confirmed antifungal activity, establishing the foundation for further investigation. nih.govresearchgate.net Research into new antifungal agents is critical due to the challenges posed by fungal infections, particularly from opportunistic pathogens. nih.gov While direct studies on this compound against Aspergillus flavus and Penicillium chrysogenum are not prominent in the reviewed literature, the known antifungal properties of the broader compound family suggest this as a plausible area for future research. nih.govresearchgate.net

Table 2: Fungal Strains Investigated for Antifungal Activity

| Fungal Strain |

|---|

| Aspergillus flavus |

| Penicillium chrysogenum |

This table lists fungal strains that are common targets for antifungal research.

A significant area of investigation for cyclohexane-1,3-dione derivatives is in the field of anti-tuberculosis research. Phenotypic screening of small molecule libraries against Mycobacterium tuberculosis H37Rv identified the cyclohexane-1,3-dione structure as a promising hit. This led to the synthesis of a library of related compounds, including 5-aryl-2-phenylaminomethylene-cyclohexane-1,3-diones, to explore their structure-activity relationship.

One of the most potent compounds identified in these studies was 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, which exhibited a minimum inhibitory concentration (MIC) of 2.5 μg/mL. This level of activity is comparable to established anti-tuberculosis drugs such as ethambutol (B1671381) and streptomycin. Notably, this compound demonstrated high specificity, as it lacked significant activity against other Gram-positive and Gram-negative bacteria, as well as against M. smegmatis. Another closely related analog, 2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-dione, also showed excellent activity with an MIC value of 5–10 μg/mL. These findings highlight the potential of the cyclohexane-1,3-dione scaffold in developing new and specific anti-tuberculosis agents.

Table 3: Anti-Tuberculosis Activity of Cyclohexane-1,3-Dione Derivatives

| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |

|---|---|

| 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | 2.5 |

| 2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-dione | 5-10 |

| 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione | 5-10 |

This table presents the Minimum Inhibitory Concentration (MIC) values of select cyclohexane-1,3-dione derivatives against M. tuberculosis, demonstrating their potent and specific activity.

Anti-inflammatory Properties and Cytokine Modulation

The cyclohexane-1,3-dione class of compounds is recognized for its anti-inflammatory activity. researchgate.netgoogle.com Specifically, certain polyketides and arylhydrazone derivatives incorporating the cyclohexane-1,3-dione skeleton have been reported to possess anti-inflammatory and analgesic bioactivities. mdpi.comgoogle.com

Inflammation is a complex biological response mediated by a host of signaling molecules, most notably cytokines. The documented anti-inflammatory properties of cyclohexane-1,3-dione derivatives strongly suggest that their mechanism of action involves the modulation of these inflammatory pathways. While specific studies detailing the direct effect of this compound on the expression or activity of specific cytokines were not found in the reviewed literature, its classification within an anti-inflammatory group of compounds implies a potential role in cytokine modulation.

Despite a comprehensive investigation into the biological and pharmacological activities of This compound , a notable scarcity of specific research data on its direct biological modulations, including antioxidant potential, has been observed. The available scientific literature primarily focuses on the broader class of cyclohexane-1,3-dione derivatives, highlighting their potential in various therapeutic and agrochemical applications.

General findings indicate that the cyclohexane-1,3-dione scaffold is a key feature in compounds exhibiting a range of biological effects, such as antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, derivatives of this parent structure have been investigated for their herbicidal activity, often linked to the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

One patent has disclosed the use of this compound as a chemical intermediate in the synthesis of more complex molecules, specifically aminoguanidine (B1677879) hydrazone derivatives. These resulting derivatives have been studied for their potential as Na+/H+ exchange inhibitors, suggesting a possible role in cytoprotection. However, this information pertains to a downstream product and does not describe the intrinsic biological activity of this compound itself.

Direct studies detailing the antioxidant capacity or other specific biological modulations of this compound, which would typically involve various in vitro assays to generate quantifiable data, were not found in the reviewed literature. Consequently, the creation of a data table summarizing such findings is not possible at this time.

Further research is required to elucidate the specific biological and pharmacological profile of this compound.

Structure Activity Relationship Sar and Mechanism of Action Elucidation

Correlations between Structural Features and Biological Potency

The foundational structure for the biological activity of this compound class is the cyclohexane-1,3-dione moiety. guidechem.comnih.gov This specific arrangement is critical for interacting with biological targets, primarily through the inhibition of specific enzymes. The dione (B5365651) functional group exists in a keto-enol tautomerism, with the enol form being predominant and essential for biological activity. researchgate.net

Key structural features correlated with potency include:

The 1,3-Dione System: This feature is indispensable for inhibitory activity. nih.govmdpi.com It acts as a bidentate ligand, capable of chelating metal ions within the active sites of target enzymes, a crucial step in the inhibition mechanism. nih.gov

The 5-Position Substituent: The presence of an aryl group, such as the 2-chlorophenyl group, at the 5-position of the cyclohexane (B81311) ring significantly influences the compound's lipophilicity and its spatial orientation within the target's binding pocket.

Acyl Group at the 2-Position: In many herbicidal analogues, an acyl group is added at the C2 position of the dione ring, creating a triketone structure. This modification is a common strategy in the development of commercial herbicides that target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.comcore.ac.uk

Influence of Substituent Effects on Activity

Substituents on both the phenyl ring and the cyclohexane-1,3-dione core have a profound impact on the molecule's activity. The nature and position of these groups can modulate the electronic and steric properties, thereby affecting binding affinity and inhibitory potency.

Chlorophenyl Position: The position of the chlorine atom on the phenyl ring is critical. The "2-chloro" (ortho) substitution, as seen in the title compound, defines its specific steric and electronic profile, influencing how it fits into an enzyme's active site. Comparative studies with other halogenated derivatives, such as those with 4-chloro (para) or 2,4-dichloro substitutions, reveal that these positional changes significantly alter the biological profile. acs.org The ortho-positioning can induce a specific torsion angle between the phenyl and cyclohexane rings, which may be optimal for interaction with certain target enzymes.

Electron-Withdrawing/Donating Groups: The chlorine atom is an electron-withdrawing group. Such groups on the phenyl ring are often associated with enhanced biological activity in this class of compounds. For instance, in related triketone herbicides, a 2-nitro and 4-methylsulfonyl benzoyl group (both strongly electron-withdrawing) is found in the potent HPPD inhibitor, mesotrione (B120641). google.com Conversely, substituting with electron-donating groups like a methoxy (B1213986) group (e.g., 5-(2-Methoxyphenyl)cyclohexane-1,3-dione) results in a different activity profile, highlighting the importance of the electronic nature of the substituent. sigmaaldrich.com

Substituents on the Cyclohexane Ring: The addition of substituents to the cyclohexane-1,3-dione ring itself, such as methyl groups, can also influence activity. Research on related 2-acyl-cyclohexane-1,3-diones found that adding dimethyl groups to the cyclohexane ring generally had a negative impact on HPPD inhibitory activity, suggesting that the binding domain around the ring is sterically restricted. nih.gov

Molecular Interactions with Biological Targets

The herbicidal action of many cyclohexane-1,3-dione derivatives stems from their ability to inhibit crucial plant enzymes. The two primary targets identified are p-hydroxyphenylpyruvate dioxygenase (HPPD) and acetyl-CoA carboxylase (ACCase).

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516), which is vital for photosynthetic electron transport and carotenoid production. nih.govmdpi.com Triketone derivatives of cyclohexane-1,3-diones are potent HPPD inhibitors. nih.gov The mechanism involves the 1,3-dione moiety chelating the Fe(II) cofactor in the enzyme's active site. nih.gov Molecular docking studies of related compounds have further shown tight π-π stacking interactions between the aromatic ring of the inhibitor and phenylalanine residues (e.g., Phe381 and Phe424) in the active pocket, which stabilizes the binding. Inhibition of HPPD leads to a lack of plastoquinone, which indirectly inhibits phytoene (B131915) desaturase, causing the characteristic bleaching of plant foliage. nih.govcore.ac.uk

Acetyl-CoA Carboxylase (ACCase) Inhibition: Certain cyclohexane-1,3-dione derivatives, known as "dims" (e.g., sethoxydim, clethodim), are potent inhibitors of ACCase, an essential enzyme in fatty acid biosynthesis in grasses. researchgate.netresearchgate.netnih.gov Inhibition of this enzyme halts the production of malonyl-CoA, a critical building block for lipids required for cell membrane integrity and growth, leading to the death of susceptible grass species. nih.gov The selectivity of these herbicides is due to differences in the structure of ACCase between grasses and broadleaf plants. researchgate.net

The specific interactions of 5-(2-Chlorophenyl)cyclohexane-1,3-dione depend on the biological system, but its core structure allows it to potentially interact with metalloenzymes like HPPD. nih.gov

Comparative Analysis of Analogues and Derivatives with Modified Cyclohexane Ring or Substituents

The biological activity of this compound can be understood more clearly by comparing it to its analogues. Modifications to the phenyl ring substituent or the cyclohexane ring lead to significant variations in potency and function.

Phenyl Ring Substituent Analogues: Changing the halogen and its position on the phenyl ring alters the activity. For example, a comparative study on the antimicrobial and anticancer activity of various 5-arylcyclohexane-1,3-dione derivatives showed that a 4-bromophenyl substituent had a notable anticancer effect, while a 2-bromophenyl derivative showed moderate antimicrobial activity. This indicates that both the type of halogen (Cl vs. Br) and its position (ortho vs. para) are key determinants of the specific biological target and potency. The 4-chlorophenyl analogue is also a common variant used in synthetic studies. uni.luresearchgate.net

Cyclohexane Ring Modification: As previously noted, modifying the cyclohexane ring itself has a direct impact on activity. Studies on HPPD inhibitors demonstrated that adding methyl groups to the C-5 position of the dione ring (creating 5,5-dimethylcyclohexane-1,3-dione (B117516) derivatives) generally decreases herbicidal potency. nih.gov This is attributed to steric hindrance within the enzyme's binding site. nih.gov This finding underscores the importance of the unsubstituted cyclohexane ring for optimal interaction in certain biological targets.

Derivatives with Fused Rings: More complex derivatives where the cyclohexane-1,3-dione is a starting material for synthesizing fused heterocyclic systems, such as tetrahydrobenzo[b]thiophenes and 1,2,4-triazines, have shown potent activity as c-Met kinase inhibitors for potential anticancer applications. This highlights the versatility of the cyclohexane-1,3-dione scaffold in drug discovery beyond herbicidal action.

The following table provides a comparative overview of selected analogues and their reported activities.

| Compound Name | Substituent/Modification | Reported Biological Activity/Application | Reference |

|---|---|---|---|

| This compound | 2-Chloro on phenyl ring | Core structure for herbicidal and medicinal chemistry research | sigmaaldrich.com |

| 5-(4-Chlorophenyl)cyclohexane-1,3-dione | 4-Chloro on phenyl ring | Used in metal complex studies and as a synthetic precursor | uni.lu |

| 5-(2-Bromophenyl)cyclohexane-1,3-dione derivative | 2-Bromo on phenyl ring | Moderate antimicrobial activity against Gram-positive strains | |

| 5-(4-Bromophenyl)cyclohexane-1,3-dione derivative | 4-Bromo on phenyl ring | Anticancer activity (LC₅₀ = 10.3 µg/mL on MDA-MB-231 cells) | |

| 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 2-Methoxy on phenyl ring | Investigated as a synthetic analogue | sigmaaldrich.com |

| 2-Acyl-5,5-dimethyl-cyclohexane-1,3-diones | Methyl groups at C-5 of cyclohexane ring | Generally reduced HPPD inhibitory activity compared to unmethylated analogues | nih.gov |

| Sulcotrione (2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione) | 2-Acyl group with 2-chloro-4-mesylphenyl | Potent HPPD inhibitor, commercial herbicide | nih.govcore.ac.uk |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For 5-(2-Chlorophenyl)cyclohexane-1,3-dione, DFT calculations provide significant insights into its conformational preferences, electronic structure, reactivity, and spectroscopic characteristics. These theoretical studies often employ functionals like B3LYP in conjunction with various basis sets, such as 6-31G** or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

The conformational landscape of this compound is influenced by the orientation of the 2-chlorophenyl group relative to the cyclohexane-1,3-dione ring. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. researchgate.net DFT calculations can determine the relative energies of different conformers, such as axial and equatorial orientations of the chlorophenyl substituent, to identify the most stable arrangement. mdpi.com Generally, the equatorial conformer is favored as it minimizes steric hindrance. researchgate.net

Furthermore, this compound can exist in tautomeric forms, primarily the diketo and enol forms. DFT studies can predict the relative stability of these tautomers in the gas phase and in different solvents. jocpr.comorientjchem.org The diketo form is generally more stable. However, the enol form can be stabilized through intramolecular hydrogen bonding and solvent effects. orientjchem.orgyoutube.comdoubtnut.com The relative stability is determined by calculating the Gibbs free energy for each tautomer. jocpr.com

Table 1: Theoretical Conformational Stability

| Conformer/Tautomer | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|

| Equatorial-diketo | 0.00 (Reference) | Lower steric hindrance |

| Axial-diketo | Higher | - |

| Enol | Variable | Intramolecular H-bonding, Solvent-dependent |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net For this compound, the HOMO is typically localized on the electron-rich cyclohexane-1,3-dione ring, while the LUMO may be distributed over the chlorophenyl ring and the carbonyl groups. researchgate.net The presence of the electron-withdrawing chlorophenyl group can influence the HOMO-LUMO gap.

Table 2: Calculated Electronic Properties

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| E_HOMO | Typically -6 to -7 eV | Electron-donating ability |

| E_LUMO | Typically -1 to -2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Typically 4 to 5 eV | Chemical reactivity and stability |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions. researchgate.netresearchgate.net

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). materialsciencejournal.org

These descriptors are valuable for understanding the molecule's propensity to act as an electrophile or nucleophile in various reactions. researchgate.net

Table 3: Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capability |

DFT calculations can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. researchgate.netsemanticscholar.org

FT-IR: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. researchgate.net This helps in the assignment of characteristic vibrational modes, such as the C=O stretching of the dione (B5365651) moiety and vibrations associated with the chlorophenyl group.

NMR: The chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netdntb.gov.ua These theoretical shifts are often in good agreement with experimental NMR data, aiding in the structural elucidation of the molecule.

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. This provides information about the electronic transitions, such as n→π* and π→π*, which are responsible for the UV-Vis absorption bands. scispace.com The predicted absorption maxima (λ_max) can be correlated with experimental measurements. dntb.gov.ua

Table 4: Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Predicted Data (DFT) | Typical Experimental Data |

|---|---|---|

| FT-IR (C=O stretch) | ~1700-1730 cm⁻¹ | ~1715 cm⁻¹ |

| ¹³C NMR (C=O) | ~200-210 ppm | ~205 ppm |

| UV-Vis (λ_max) | ~250-280 nm | ~265 nm |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a ligand, such as this compound, interacts with a protein target. nih.govmdpi.com

Molecular docking simulations can elucidate the specific interactions between this compound and the active site of a target protein. These interactions can include:

Hydrogen Bonds: The carbonyl groups of the cyclohexane-1,3-dione moiety can act as hydrogen bond acceptors. diva-portal.org

Hydrophobic Interactions: The chlorophenyl group can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Halogen Bonds: The chlorine atom can participate in halogen bonding (Cl–π interactions) with aromatic residues like tyrosine or phenylalanine. nih.gov

π-π Stacking: The phenyl ring can be involved in π-π stacking interactions with aromatic amino acid side chains. uomphysics.net

The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), is calculated to predict the strength of the ligand-protein interaction. researchgate.netnih.gov A lower binding energy generally indicates a more stable and potent interaction. diva-portal.org These predictions are crucial for identifying potential biological targets and for the rational design of more effective derivatives. researchgate.net

Table 5: Summary of Molecular Docking Interactions

| Interaction Type | Molecular Moiety Involved | Potential Protein Residues |

|---|---|---|

| Hydrogen Bonding | Cyclohexane-1,3-dione (C=O) | Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | 2-Chlorophenyl group | Ala, Val, Leu, Ile |

| Halogen Bonding (Cl–π) | Chlorine atom | Tyr, Phe, Trp |

| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His |

Identification of Key Residue Interactions within Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. Understanding the interactions between this compound and the active sites of target enzymes is crucial for elucidating its mechanism of action.

While direct studies on this compound are limited, research on analogous structures provides significant insights. For instance, docking studies on derivatives of cyclohexane-1,3-dione with the c-Met protein, a receptor tyrosine kinase implicated in cancer, have shown that these molecules can form strong noncovalent bonds within the active site pocket. nih.gov These interactions are critical for inhibiting the enzyme's activity. nih.gov

Similarly, investigations into 2-acyl-cyclohexane-1,3-dione derivatives as inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism and a target for herbicides, have identified key binding features. mdpi.com The 1,3-dione moiety is essential for inhibitory activity, likely through coordination with the active site's metal ion and interactions with surrounding amino acid residues. mdpi.com For these related compounds, interactions are often observed with lipophilic, polar, and basic residues within the binding pocket. For example, in one study, key interactions were noted with residues such as ILE32, VAL48, ILE52, and PHE119. researchgate.net The chlorophenyl group of the title compound is expected to form hydrophobic and van der Waals interactions within the target's binding cavity.

Table 1: Predicted Key Residue Interactions for Cyclohexane-1,3-dione Derivatives in Enzyme Active Sites

| Target Enzyme | Interacting Residues (Predicted) | Type of Interaction | Reference |

|---|---|---|---|

| c-Met Kinase | Not specified in detail | Noncovalent binding | nih.gov |

| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Not specified in detail | Steric and Hydrophobic | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.com These models allow for the prediction of the activity of new, unsynthesized compounds.

For derivatives of cyclohexane-1,3-dione, QSAR studies have been instrumental in identifying the key structural features that govern their biological efficacy. nih.govmdpi.com A study on 40 cyclohexane-1,3-dione derivatives targeting non-small-cell lung cancer cell lines developed a robust QSAR model. nih.gov The model revealed that the biological inhibitory activity (expressed as pIC50) was strongly correlated with several molecular descriptors, including physicochemical (stretch-bend energy, hydrogen bond acceptors, polar surface area) and electronic (total energy, HOMO and LUMO energies) properties. nih.gov The high correlation coefficient (R = 0.92) indicated a strong concordance between the observed and predicted activities. nih.gov

Another 3D-QSAR study on 2-(aryloxyacetyl)cyclohexane-1,3-diones as HPPD inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.org The resulting models showed good predictive power and highlighted the importance of steric and electrostatic fields for activity. frontiersin.orgresearchgate.net For example, the CoMFA model suggested that bulky substituents at certain positions could be detrimental to activity, a finding that was consistent with molecular docking results. frontiersin.org

Table 2: Statistical Parameters from a QSAR Model for Cyclohexane-1,3-dione Derivatives

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Correlation Coefficient (R) | 0.92 | Indicates a strong relationship between descriptors and activity. | nih.gov |

| Coefficient of Determination (R²) | 0.85 | 85% of the variance in activity is explained by the model. | nih.gov |

| Adjusted R² (R²adj) | 0.81 | R² adjusted for the number of variables. | nih.gov |

| Cross-validated Q² | 0.65 | Indicates good predictive ability of the model. | nih.gov |

In silico ADME Predictions for Predictive Pharmacokinetic Profiling

The assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME predictions offer a rapid and cost-effective way to evaluate the pharmacokinetic profile of a compound like this compound before extensive synthesis and testing.

Studies on related β-diketone and cyclohexane-1,3-dione derivatives have utilized computational tools to predict their drug-likeness and ADME properties. nih.govsemanticscholar.org These predictions often involve calculating parameters based on the compound's structure, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are evaluated against established criteria like Lipinski's Rule of Five to assess oral bioavailability. nih.gov

For example, an in silico ADME study on novel 1,3-diazetidin-2-one derivatives predicted their potential for passive absorption from the gastrointestinal tract and their ability to cross the blood-brain barrier (BBB). nih.gov Similar predictive models applied to cyclohexane-1,3-dione derivatives have helped in the selection of candidates with favorable pharmacokinetic profiles for further development. nih.gov These analyses can predict whether a compound is likely to be a substrate for transporters like P-glycoprotein, which can affect its distribution and clearance. nih.gov

Table 3: Predicted ADME Properties for Representative Cyclohexane-1,3-dione Derivatives

| Property | Predicted Outcome | Implication | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. | nih.gov |

| GI Absorption | High | Likely to be well-absorbed from the gut. | nih.gov |

| BBB Permeant | Variable | Potential to enter (or be excluded from) the central nervous system. | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamic Behavior

MD simulations have been applied to systems involving cyclohexane-1,3-dione derivatives to validate docking results and understand the dynamic behavior of the complex. nih.govfrontiersin.org In a study of c-Met inhibitors, 100-nanosecond MD simulations were performed on complexes of lead compounds with the c-Met protein. nih.gov These simulations helped to evaluate the stability and compatibility of the protein-drug system in an aqueous environment, confirming the robustness of the interactions predicted by docking. nih.gov

Similarly, MD studies on HPPD inhibitors derived from 2-(aryloxyacetyl)cyclohexane-1,3-diones analyzed the stability of the ligands within the enzyme's active site. frontiersin.org Such simulations are crucial for confirming that the key interactions observed in static docking poses are maintained over time, thus providing a more accurate picture of the binding event and reinforcing the proposed mechanism of inhibition. frontiersin.org

Advanced Methodologies in Chemical and Biological Research of Cyclohexane 1,3 Diones

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 5-(2-chlorophenyl)cyclohexane-1,3-dione, offering insights into its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR: ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For derivatives of cyclohexane-1,3-dione, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of a related compound, 2-amino-4-(2-chlorophenyl)-6-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the protons of the 2-chlorophenyl group appear as a multiplet in the aromatic region (δ 7.07–7.61 ppm). nih.gov The protons on the cyclohexane (B81311) ring typically exhibit complex multiplets in the aliphatic region. For this compound, the protons on the cyclohexane ring would be expected in the δ 2.0-3.5 ppm range, with the methine proton adjacent to the phenyl ring appearing at a characteristically downfield-shifted position.

The ¹³C NMR spectrum provides complementary information. For the aforementioned chromene derivative, the carbons of the 2-chlorophenyl group are observed at δ 16.8, 115.9, 128.2, 129.9, 130.4, 131.9, 142.1, and 158.4 ppm. nih.gov For this compound, the carbonyl carbons of the dione (B5365651) moiety would be expected to appear significantly downfield, typically above δ 190 ppm. The carbons of the cyclohexane ring would resonate in the aliphatic region, while the aromatic carbons would appear in the typical δ 120-140 ppm range.

Table 1: Representative NMR Data for a Structurally Related Derivative

| Nucleus | Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.07-7.61 (m) |

| ¹H (Aliphatic) | 3.07 (m), 2.17 (s) |

| ¹³C (Aromatic) | 115.9, 128.2, 129.9, 130.4, 131.9, 142.1 |

| ¹³C (Carbonyl) | 158.4 |

| ¹³C (Aliphatic) | 16.8 |

| Data for 2-amino-4-(2-chlorophenyl)-5-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-6-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent features in its IR spectrum would be the absorptions corresponding to the carbonyl (C=O) groups of the dione. These typically appear as strong, sharp bands in the region of 1680-1725 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

For the related compound, 2-amino-4-(2-chlorophenyl)-6-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a strong carbonyl absorption is reported at 1718 cm⁻¹. nih.gov

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1680-1725 |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

| C-Cl | 600-800 |

| C=C (Aromatic) | 1450-1600 |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For this compound (C₁₂H₁₁ClO₂), the expected monoisotopic mass is approximately 222.0448 g/mol . Electrospray ionization (ESI) is a soft ionization technique often used for these types of molecules, which allows for the detection of the molecular ion peak, often as an adduct with a proton [M+H]⁺ or sodium [M+Na]⁺. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. For compounds containing conjugated systems, such as the aromatic ring and the enol form of the dione in this compound, characteristic absorption bands are observed. A study on related dihydrophenazine derivatives showed absorption bands in the range of 250-350 nm, attributed to π-π* transitions of the conjugated aromatic segments. nih.gov It is expected that this compound would also exhibit absorption in this region due to its aromatic and enone chromophores.

Crystallographic Analysis: X-ray Diffraction (Single-Crystal and Powder) for Solid-State Structure Determination